Ulmoside A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

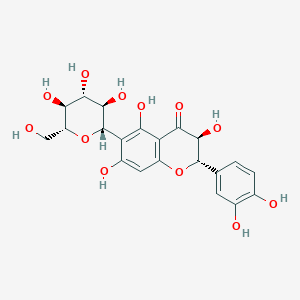

Ulmoside A is a highly polar flavonoid glycoside, specifically a C-glycosylated flavonoid. It is derived from the bark of the Ulmus wallichiana plant, which is traditionally used in some parts of India to treat bone fractures . This compound has garnered attention due to its potential biological activities, including its role in stimulating osteoblast differentiation, which is crucial for osteoporosis therapy .

Métodos De Preparación

The synthesis of Ulmoside A involves a regio- and stereoselective C-glycosidation reaction. The key elements of the synthesis include the use of scandium triflate (Sc(OTf)3) as a catalyst and D-glucose as the glycosyl donor . The reaction proceeds with taxifolin as the aglycon, resulting in a 35% yield of this compound . The separation of the product and its diastereomers is achieved through chiral semipreparative reverse-phase high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Ulmoside A undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where the glycosidic bond can be targeted under specific conditions. The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.

Aplicaciones Científicas De Investigación

Ulmoside A has a wide range of scientific research applications:

Medicine: Its potential as an adiponectin agonist makes it a candidate for diabetes treatment.

Industry: The compound’s stability and bioactivity make it a valuable component in developing pharmaceuticals and nutraceuticals.

Mecanismo De Acción

The mechanism of action of Ulmoside A involves its interaction with specific molecular targets and pathways. It is known to stimulate osteoblast differentiation by activating signaling pathways that promote bone formation . Additionally, as an adiponectin agonist, it enhances insulin sensitivity and glucose metabolism, making it beneficial for diabetes management .

Comparación Con Compuestos Similares

Ulmoside A is unique among C-glycosylated flavonoids due to its specific biological activities. Similar compounds include:

Taxifolin-6-C-β-D-glucopyranoside: Shares a similar structure but differs in its stereochemistry.

Aromadendrin-6-C-β-D-glucopyranoside: Another C-glycosylated flavonoid with distinct bioactivities.

Quercetin-6-C-β-D-glucopyranoside: Known for its antioxidant properties. These compounds, while structurally related, exhibit different biological activities, highlighting the uniqueness of this compound in terms of its osteoblast differentiation and adiponectin agonist activities.

Propiedades

Fórmula molecular |

C21H22O12 |

|---|---|

Peso molecular |

466.4 g/mol |

Nombre IUPAC |

(2S,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O12/c22-5-11-14(26)17(29)19(31)21(33-11)12-9(25)4-10-13(15(12)27)16(28)18(30)20(32-10)6-1-2-7(23)8(24)3-6/h1-4,11,14,17-27,29-31H,5H2/t11-,14-,17+,18-,19-,20+,21+/m1/s1 |

Clave InChI |

OSFCFXQMAHURHU-FUXFQZNLSA-N |

SMILES isomérico |

C1=CC(=C(C=C1[C@H]2[C@@H](C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |

SMILES canónico |

C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Methoxyethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13446653.png)

![Tert-butyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13446654.png)

![3-[2-(2-Methoxyethoxy)ethyl]-15'-methylspiro[1,3-oxazolidine-5,16'-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene]-2,3',4-trione](/img/structure/B13446658.png)

![methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13446666.png)

![4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-3-methoxy-benzaldehyde](/img/structure/B13446711.png)